(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Exploration
A study by Prasad et al. (2018) explored the synthesis and structural characterization of a similar bioactive heterocycle, which was evaluated for antiproliferative activity. The compound was analyzed using various spectroscopic techniques and X-ray diffraction, revealing its crystal structure and molecular interactions (Prasad et al., 2018).
2. Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including compounds related to the chemical of interest, and evaluated their antimicrobial activity. The study found variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).
3. Synthesis and Biological Activity in Antimicrobial Context
Mhaske et al. (2014) focused on synthesizing a novel series of derivatives related to the chemical . These compounds were characterized by spectral methods and screened for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske et al., 2014).
4. Potential as Antipsychotic Agents
A study by Raviña et al. (2000) on conformationally restricted butyrophenones, which are structurally related to the chemical of interest, showed potential as antipsychotic agents. The compounds were evaluated for affinity with dopamine and serotonin receptors, suggesting their effectiveness in neuroleptic drugs (Raviña et al., 2000).
5. CB1 Cannabinoid Receptor Interaction
Research on a molecule structurally similar to the chemical examined its interaction with the CB1 cannabinoid receptor. The study used molecular orbital methods and pharmacophore models, providing insights into receptor-ligand interactions (Shim et al., 2002).
6. Selective Estrogen Receptor Modulator Properties
Palkowitz et al. (1997) discovered a novel compound, representing a class known as selective estrogen receptor modulators (SERMs). This study highlighted the compound's agonist and antagonist properties, particularly in estrogen-related biological contexts (Palkowitz et al., 1997).
7. 5-HT2 Antagonist Activity
Watanabe et al. (1992) synthesized compounds with a similar structure for testing as 5-HT2 and alpha 1 receptor antagonists. These compounds showed potential for application in psychiatric conditions (Watanabe et al., 1992).
Mechanism of Action
Target of Action
The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
contains a thiazole ring, a piperazine ring, and a piperidine ring. Compounds containing these moieties are known to exhibit diverse biological activities . They have been found to act on a variety of targets, including enzymes, receptors, and ion channels, among others.
Mode of Action
Compounds with similar structures have been found to interact with their targets by forming hydrogen bonds, hydrophobic interactions, and ionic bonds .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures often have good absorption and distribution profiles due to their balanced hydrophilic and lipophilic properties .
Result of Action
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-16-4-5-18-19(15-16)31-22(23-18)25-12-10-24(11-13-25)21(27)17-6-8-26(9-7-17)32(28,29)20-3-2-14-30-20/h2-5,14-15,17H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYOYXGMYDXSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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